

2-Tert-butoxyphenol: A Technical Overview of Solubility Characteristics

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Compound of Interest

Compound Name: 2-Tert-butoxyphenol

Cat. No.: B2420153

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for **2-tert-butoxyphenol** (CAS No. 23010-10-8). While quantitative solubility data remains limited in publicly accessible literature, this document synthesizes qualitative descriptions and relevant physicochemical properties to inform its handling and use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of **2-tert-butoxyphenol** is presented below. These parameters are crucial for understanding its behavior in various solvent systems.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ O ₂	PubChem[1]
Molecular Weight	166.22 g/mol	PubChem[1]
CAS Number	23010-10-8	-
Appearance	Colorless liquid	ResearchGate[2]
Boiling Point	81–83 °C at 4 mmHg	ResearchGate[2]
Density	1.03 g/cm ³ at 25 °C	ResearchGate[2]

Solubility Profile

Detailed quantitative solubility data for **2-tert-butoxyphenol** in a range of solvents is not readily available in peer-reviewed journals or chemical databases. However, qualitative descriptions have been reported.

Qualitative Solubility Data:

Solvent	Solubility Description	Source
Dichloromethane (CH ₂ Cl ₂)	Well soluble	ResearchGate[2]
Toluene	Well soluble	ResearchGate[2]
Diethyl ether (Et ₂ O)	Well soluble	ResearchGate[2]
Hexane	Slightly soluble	ResearchGate[2]

The structural characteristics of **2-tert-butoxyphenol**, specifically the presence of both a polar hydroxyl group and a nonpolar tert-butoxy group, suggest its enhanced solubility in a variety of organic solvents.[2]

Experimental Protocols for Solubility Determination

Specific experimental protocols for determining the solubility of **2-tert-butoxyphenol** have not been identified in the surveyed literature. However, a general methodology for determining the solubility of a solid compound in a solvent, often referred to as the "shake-flask method," is described below. This method is a standard approach and can be adapted for liquid solutes like **2-tert-butoxyphenol**.

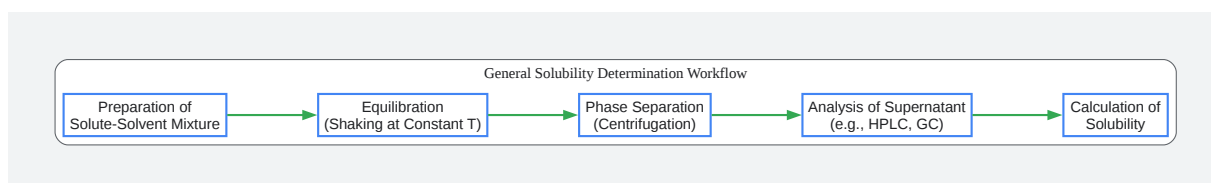
General Shake-Flask Method for Solubility Determination:

- **Preparation of Saturated Solution:** An excess amount of the solute (**2-tert-butoxyphenol**) is added to a known volume of the solvent in a sealed container, typically a flask or vial.
- **Equilibration:** The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached and the solution is saturated.

- **Phase Separation:** After equilibration, the mixture is allowed to stand undisturbed to allow any undissolved solute to settle. Centrifugation may be employed to facilitate a clear separation of the saturated solution from the excess solute.
- **Sampling and Analysis:** A known volume of the clear, saturated supernatant is carefully withdrawn. The concentration of the solute in this sample is then determined using a suitable analytical technique, such as:
 - **High-Performance Liquid Chromatography (HPLC):** A common method for quantifying organic compounds. A calibration curve is first established using solutions of known concentrations.
 - **Gas Chromatography (GC):** Suitable for volatile and thermally stable compounds.
 - **UV-Vis Spectroscopy:** Applicable if the compound has a chromophore that absorbs light in the UV-Vis spectrum.
- **Calculation:** The solubility is calculated from the measured concentration and is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

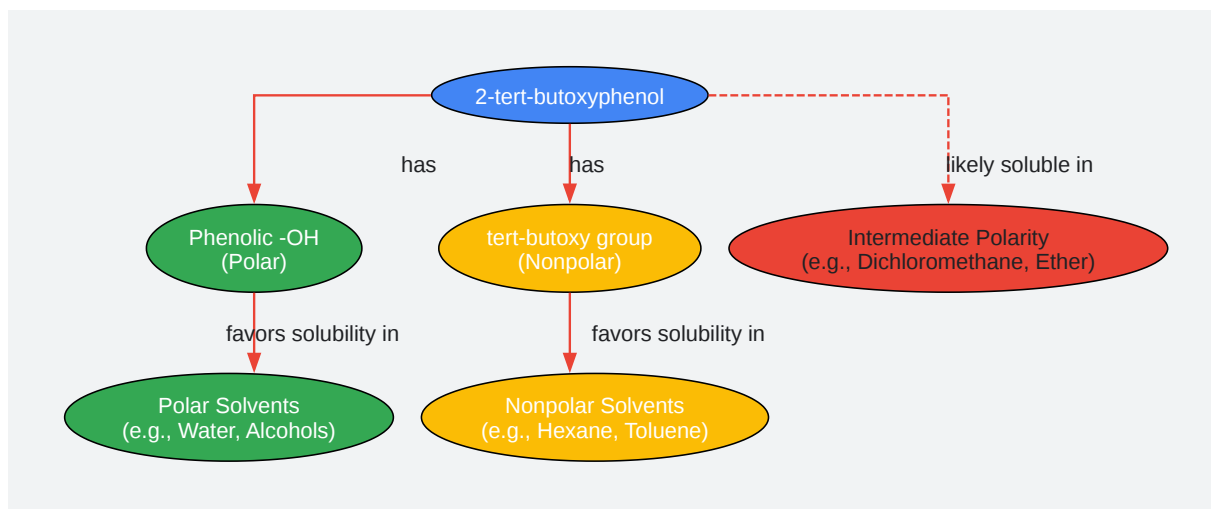
Visualizations

The following diagrams illustrate a generalized workflow for solubility determination and a logical relationship for solvent selection based on polarity.



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A generalized workflow for the experimental determination of solubility.



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Logical relationship between the structure of **2-tert-butoxyphenol** and solvent polarity.

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References

- 1. 2-Tert-butoxyphenol | C₁₀H₁₄O₂ | CID 14252192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 23010-10-8(2-Tert-butoxyphenol) | Kuujia.com [kuujia.com]
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